![molecular formula C8H8ClNO2 B1586858 Ethyl 2-chloroisonicotinate CAS No. 54453-93-9](/img/structure/B1586858.png)
Ethyl 2-chloroisonicotinate
Overview
Description
Ethyl 2-chloroisonicotinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is used for research purposes and is a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloroisonicotinate consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The structure can be represented by the SMILES string: CCOC(=O)C1=CC(=NC=C1)Cl .Physical And Chemical Properties Analysis
Ethyl 2-chloroisonicotinate has a predicted boiling point of 269.2±20.0 °C and a predicted density of 1.245±0.06 g/cm3 . It should be stored in a well-ventilated place and the container should be kept tightly closed .Scientific Research Applications
C8H8ClNO2 C_8H_8ClNO_2 C8H8ClNO2
and a molecular weight of 185.61 . It’s used in various scientific research applications due to its chemical properties. Below is a comprehensive analysis of six unique applications, each detailed in its own section.Proteomics Research
Ethyl 2-chloroisonicotinate is utilized in proteomics , the study of proteomes. Proteomes are the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. This compound is used as a specialty product for proteomics research applications , aiding in the identification and quantification of proteins, which is crucial for understanding cellular processes and disease mechanisms.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 2-chloroisonicotinate is an organic compound that is widely used as a chemical intermediate in the synthesis of drugs and pesticides It is known to be used in the synthesis of various bioactive compounds, such as antimicrobial agents, insecticides, and antitumor drugs .
Mode of Action
As a chemical intermediate, ethyl 2-chloroisonicotinate likely interacts with its targets through chemical reactions that lead to the formation of the desired bioactive compounds .
Biochemical Pathways
Given its use in the synthesis of bioactive compounds, it can be inferred that ethyl 2-chloroisonicotinate may indirectly influence various biochemical pathways through the action of these compounds .
Pharmacokinetics
As a chemical intermediate, the adme properties of ethyl 2-chloroisonicotinate would be less relevant than those of the final bioactive compounds it is used to synthesize .
Result of Action
As a chemical intermediate, the effects of ethyl 2-chloroisonicotinate would be manifested through the action of the final bioactive compounds it is used to synthesize .
Action Environment
It is known that ethyl 2-chloroisonicotinate should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and high temperatures . This suggests that environmental factors such as temperature and humidity may affect the stability of Ethyl 2-chloroisonicotinate.
properties
IUPAC Name |
ethyl 2-chloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLNCOFYMWKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376595 | |
Record name | ethyl 2-chloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54453-93-9 | |
Record name | ethyl 2-chloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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